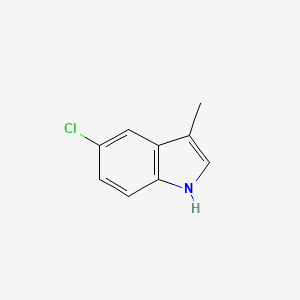
5-クロロ-3-メチル-1H-インドール
概要
説明
5-chloro-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound that is widely studied due to its diverse biological activities and applications. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties
科学的研究の応用
5-chloro-3-methyl-1H-indole has various scientific research applications, including:
作用機序
Target of Action
The primary targets of 5-chloro-3-methyl-1H-indole It is known that indole derivatives, which include 5-chloro-3-methyl-1h-indole, bind with high affinity to multiple receptors . This suggests that 5-chloro-3-methyl-1H-indole may interact with a variety of biological targets.
Mode of Action
The exact mode of action of 5-chloro-3-methyl-1H-indole Indole derivatives are known to interact with their targets, leading to various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biochemical pathways affected by 5-chloro-3-methyl-1H-indole Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a variety of therapeutic possibilities .
Pharmacokinetics
The ADME properties of 5-chloro-3-methyl-1H-indole One source suggests that similar compounds have high gi absorption , which could suggest good bioavailability for 5-chloro-3-methyl-1H-indole.
Result of Action
The molecular and cellular effects of 5-chloro-3-methyl-1H-indole Given the broad-spectrum biological activities of indole derivatives , it can be inferred that 5-chloro-3-methyl-1H-indole may have a variety of molecular and cellular effects.
生化学分析
Biochemical Properties
5-Chloro-3-methyl-1H-indole interacts with multiple receptors, making it a valuable candidate for developing new useful derivatives . It possesses various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
5-Chloro-3-methyl-1H-indole has a significant impact on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has shown potent growth inhibitory effects against H37Rv Mycobacterium tuberculosis .
Molecular Mechanism
The molecular mechanism of 5-chloro-3-methyl-1H-indole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Temporal Effects in Laboratory Settings
The effects of 5-chloro-3-methyl-1H-indole change over time in laboratory settings
Dosage Effects in Animal Models
The effects of 5-chloro-3-methyl-1H-indole vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
5-Chloro-3-methyl-1H-indole is involved in various metabolic pathways . It interacts with enzymes or cofactors, and may also affect metabolic flux or metabolite levels .
Transport and Distribution
5-Chloro-3-methyl-1H-indole is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and may also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . For 5-chloro-3-methyl-1H-indole, the starting materials would be 5-chloro-2-methylphenylhydrazine and an appropriate aldehyde or ketone.
Another method involves the cyclization of 2-chloro-3-methylphenylhydrazine with an appropriate reagent under acidic conditions . The reaction conditions typically include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 5-chloro-3-methyl-1H-indole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-chloro-3-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic substitution: The indole ring is highly reactive towards electrophiles due to the electron-rich nature of the ring.
Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens (chlorine, bromine), nitric acid, and sulfuric acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield 5,7-dichloro-3-methyl-1H-indole, while oxidation can produce 5-chloro-3-methylindole-2-carboxylic acid .
類似化合物との比較
Similar Compounds
5-chloro-1H-indole: Lacks the methyl group at the 3-position, which may affect its biological activity and chemical reactivity.
3-methyl-1H-indole: Lacks the chlorine atom at the 5-position, which may influence its properties and applications.
5-bromo-3-methyl-1H-indole: Similar structure with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
特性
IUPAC Name |
5-chloro-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEBJGCQVFUVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452050 | |
| Record name | 5-chloro-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71095-42-6 | |
| Record name | 5-chloro-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-3-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1588883.png)
![2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine](/img/structure/B1588884.png)
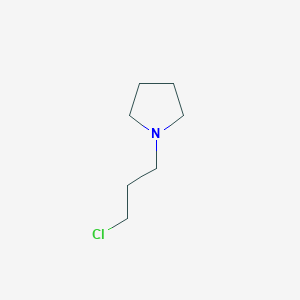
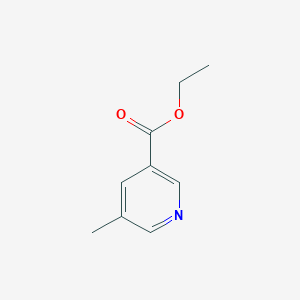


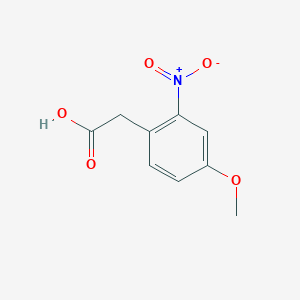
![4-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1588895.png)
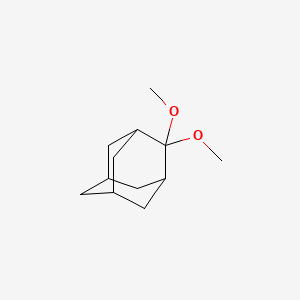
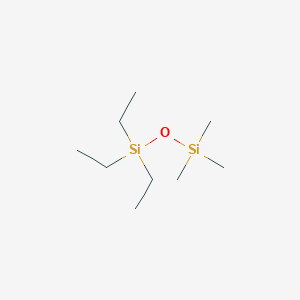


![(S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine](/img/structure/B1588903.png)

